2,6-Dihydroxy-3-methyl4-methoxyacetophenone

PTP1B inhibition diabetes research obesity signaling

2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (also referred to as 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone, IUPAC name: 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone) is a naturally occurring acetophenone derivative with the molecular formula C₁₀H₁₂O₄ and molecular weight of 196.20 g/mol. It has been isolated from various plant sources including Stereocaulon alpinum and Mallotus japonicus, and is classified under alkyl-phenylketones with a topological polar surface area (TPSA) of 66.8 Ų.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B12305110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-3-methyl4-methoxyacetophenone
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1O)C(=O)C)O)OC
InChIInChI=1S/C10H12O4/c1-5-8(14-3)4-7(12)9(6(2)11)10(5)13/h4,12-13H,1-3H3
InChIKeyLWIPTFGZKUVFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (CAS 69480-06-4): Natural Acetophenone Derivative for PTP1B and Antiviral Research Procurement


2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (also referred to as 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone, IUPAC name: 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone) is a naturally occurring acetophenone derivative with the molecular formula C₁₀H₁₂O₄ and molecular weight of 196.20 g/mol [1]. It has been isolated from various plant sources including Stereocaulon alpinum and Mallotus japonicus, and is classified under alkyl-phenylketones with a topological polar surface area (TPSA) of 66.8 Ų [2]. Unlike its demethylated analog 2,6-dihydroxy-4-methoxyacetophenone (a phytoalexin with antifungal activity), this compound contains a methyl group at position 3, which confers distinct biological activity profiles, particularly in protein tyrosine phosphatase 1B (PTP1B) inhibition and antiherpetic applications [3].

Natural product scaffold Phloroglucinol-derived acetophenone isolated from Mallotus japonicus pericarps and fruits
SAR building block Specific 2,6-dihydroxy-3-methyl-4-methoxy substitution pattern enables structure-activity relationship studies
Medicinal chemistry synthon Functionalized monomer for dimeric phloroglucinols and further derivatization

Why 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone Cannot Be Replaced by Paeonol or Other Acetophenone Analogs in Research Applications


Substitution with closely related acetophenone derivatives is scientifically invalid due to position-specific structural determinants that dictate both the target engagement profile and the mechanism of enzyme inhibition. While paeonol (2-hydroxy-4-methoxyacetophenone) demonstrates potent tyrosinase inhibition (IC₅₀ = 0.21 mM) via a mixed-type mechanism [1], the presence of an additional hydroxyl group at position 6 and a methyl substituent at position 3 in 2,6-dihydroxy-3-methyl-4-methoxyacetophenone fundamentally alters its hydrogen bonding network and steric interactions with protein targets. This structural divergence results in a distinct bioactivity fingerprint—encompassing PTP1B inhibition (IC₅₀ = 200 μM) and antiherpetic activity (ED₅₀ = 5.6 ppm)—that is not replicable by paeonol, 2,6-dihydroxy-4-methoxyacetophenone (antifungal-specific), or 2,4-dihydroxy-6-methoxy-3-methylacetophenone (antitumor-focused) [2]. The following quantitative evidence establishes the specific differentiation dimensions that must guide procurement decisions.

! Substitution pattern mismatch may alter chemical reactivity and biological readout; the precise hydroxy/methoxy arrangement is not arbitrary.
! 3-Methyl absence in 2,6-dihydroxy-4-methoxyacetophenone redirects biosynthetic and biological profile (phytoalexin with antifungal context).
! Generic acetophenone cannot serve as monomeric precursor for mallotophenone-type dimers; dimer formation may fail without exact substitution.

Quantitative Differentiation Evidence for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (69480-06-4) vs. Closest Analogs


PTP1B Inhibitory Activity: A Target Engagement Profile Absent in Paeonol and Demethylated Analogs

2,6-Dihydroxy-3-methyl-4-methoxyacetophenone demonstrates measurable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity, with an IC₅₀ value of 2.00 × 10⁵ nM (200 μM) [1]. In contrast, paeonol (2-hydroxy-4-methoxyacetophenone) has no reported PTP1B inhibitory activity; its primary enzyme inhibition profile is restricted to tyrosinase (IC₅₀ = 0.21 mM) [2]. Similarly, 2,6-dihydroxy-4-methoxyacetophenone (CAS 7507-89-3) is characterized exclusively as an antifungal phytoalexin with no documented PTP1B activity .

PTP1B inhibition
Class-level inference
Target: 200 µM; optimized analog: 1.3 µM (~154-fold difference)
Supports PTP1B inhibition screening context
Baseline activity reference for SAR; requires further functionalization for enhanced potency
PTP1B inhibition diabetes research obesity signaling

Antiherpetic Activity: ED₅₀ Value Establishes Antiviral Differentiation from Antifungal-Only Analogs

2,6-Dihydroxy-3-methyl-4-methoxyacetophenone exhibits quantifiable antiherpetic activity with an ED₅₀ of 5.6 ppm, as documented in the USDA Phytochemical Database [1]. The demethylated analog 2,6-dihydroxy-4-methoxyacetophenone is characterized as an antifungal agent active against Botrytis cinerea spore germination but possesses no reported antiviral activity . Paeonol's reported pharmacological profile includes neuroprotective and anti-inflammatory effects but lacks documented antiherpetic activity .

HIV-RT precursor role
Head-to-head comparison
Monomer inactive; dimer mallotojaponin Ki = 6.1 µM
Essential monomer for synthesizing active dimeric phloroglucinols
Monomer-to-dimer structural relationship defines HIV-RT inhibitory activity; monomer alone is not active
antiherpetic antiviral research HSV inhibition

Cytotoxic Activity: Quantifiable Potency Against Leukemia Cells Provides Differentiation from Non-Cytotoxic Analogs

2,6-Dihydroxy-3-methyl-4-methoxyacetophenone demonstrates cytotoxic activity at 25.2 ppm, as documented in the USDA Phytochemical Database [1]. It has been specifically reported to exhibit cytotoxicity against leukemia L-5178Y cells and the KB cell system in vitro [2]. In comparison, paeonol derivatives have shown antiproliferative activity against HeLa and MCF-7 cell lines with IC₅₀ values ranging from 2.67 to 4.74 μM for the most potent synthetic derivatives, though paeonol itself exhibits weaker intrinsic cytotoxicity [3].

KB cytotoxicity baseline
Class-level inference
Target: low/baseline activity; dimers show enhanced cytotoxicity
Reported cell-model response context for monomeric control
Useful as structural comparator to benchmark dimeric phloroglucinol potency in SAR
cytotoxicity leukemia research anticancer screening

Enzyme Inhibition Mechanism Distinction: Mixed-Type vs. Competitive vs. Noncompetitive Inhibition Profiles

Kinetic analysis of acetophenone derivatives reveals that inhibition mechanism is exquisitely sensitive to substitution pattern. Paeonol (2-hydroxy-4-methoxyacetophenone) functions as a mixed-type tyrosinase inhibitor with IC₅₀ = 0.21 mM [1]. In the same study, 2′-hydroxy acetophenone, 4′-hydroxy acetophenone, and 2,4′-dihydroxy acetophenone acted as competitive inhibitors, while acetophenone, 2′-methoxyacetophenone, and 4′-methoxyacetophenone exhibited noncompetitive inhibition [1]. The 2,6-dihydroxy-3-methyl-4-methoxy substitution pattern present in the target compound is not represented among these characterized analogs, indicating a distinct binding modality that has not been kinetically profiled for tyrosinase but manifests in alternative targets (PTP1B, antiviral) [2].

Stability & solubility
Supporting evidence
Powder: -20°C (3 yr); solvent: -80°C (6 mo); DMSO soluble
Supplier-reported handling profile supports procurement planning
LogP ~1.6–1.8; distinct from 2,6-dihydroxy-4-methoxy analog (C9H10O4)
tyrosinase inhibition inhibition kinetics structure-activity relationship

Natural Product Source Diversity: Occurrence in Stereocaulon alpinum Provides Access to Under-Explored Lichen Chemistry

2,6-Dihydroxy-3-methyl-4-methoxyacetophenone has been isolated from the Antarctic lichen Stereocaulon alpinum, representing a source organism distinct from the Mallotus japonicus (pericarp) origin typically associated with this compound class [1]. In contrast, paeonol is primarily sourced from Paeonia suffruticosa (Moutan cortex) and Cynanchum paniculatum root bark , while 2,6-dihydroxy-4-methoxyacetophenone is a phytoalexin isolated from Sanguisorba minor root tissue .

lichen metabolites natural product chemistry Stereocaulon alpinum

Recommended Application Scenarios for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone (CAS 69480-06-4) Based on Quantitative Evidence


PTP1B Inhibitor Screening and Metabolic Disease Target Validation Studies

This compound is recommended for use as a structurally defined tool compound in PTP1B inhibition assays (IC₅₀ = 200 μM). Procurement is justified for researchers investigating PTP1B as a therapeutic target for type 2 diabetes and obesity, where paeonol and 2,6-dihydroxy-4-methoxyacetophenone lack measurable activity in this pathway [1].

Antiherpetic Drug Discovery and Antiviral Mechanism Studies

The documented antiherpetic activity (ED₅₀ = 5.6 ppm) positions this compound as a candidate for antiviral screening programs targeting herpes simplex virus (HSV). Unlike 2,6-dihydroxy-4-methoxyacetophenone, which is exclusively antifungal, this compound provides a natural product scaffold with validated antiviral potency suitable for structure-activity relationship studies and mechanism-of-action investigations [2].

Leukemia and KB Cell Cytotoxicity Screening for Anticancer Lead Identification

Procurement is indicated for oncology research programs evaluating natural product-derived acetophenones as cytotoxic agents. The compound's activity against leukemia L-5178Y cells and the KB cell system (cytotoxic concentration = 25.2 ppm) provides a quantitative starting point for derivative synthesis and potency optimization campaigns targeting hematological malignancies and carcinoma cell lines [3].

Natural Product Chemistry and Lichen-Derived Metabolite Characterization

This compound serves as a reference standard for the identification and quantification of acetophenone derivatives isolated from Stereocaulon alpinum, Mallotus japonicus, and related plant/lichen species. Its distinct taxonomic source profile relative to paeonol and 2,6-dihydroxy-4-methoxyacetophenone supports phytochemical fingerprinting and natural product dereplication studies [4].

Application
Selection Property
Validation Focus
Cytotoxicity SAR baseline control
Monomeric scaffold baseline
Cell-model endpoint comparison with dimeric derivatives
Dimeric phloroglucinol synthesis
Precursor for methylene-bridged dimers
HIV-RT inhibition assay context in synthesized products
PTP1B inhibitor SAR studies
Baseline PTP1B inhibition context
Enzyme inhibition assay context for structural optimization
Phytochemical analysis standard
Natural product identity marker
Chemotaxonomic and QC context for Mallotus spp.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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